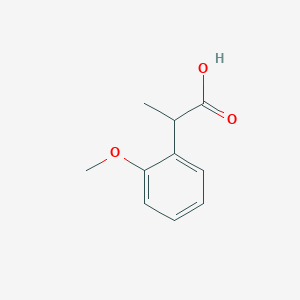

2-(2-甲氧基苯基)丙酸

描述

2-(2-methoxyphenyl)propanoic Acid is a monocarboxylic acid . It is a compound that has a role as a metabolite .

Synthesis Analysis

The synthesis of compounds containing the 2-methoxyphenol moiety core structure, which includes 2-(2-methoxyphenyl)propanoic Acid, has been reported . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Molecular Structure Analysis

The molecular formula of 2-(2-methoxyphenyl)propanoic Acid is C10H12O3 . The average mass is 180.201 Da and the monoisotopic mass is 180.078644 Da .Chemical Reactions Analysis

The metabolic fate of propionates, which includes 2-(2-methoxyphenyl)propanoic Acid, varies in different microorganisms .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-methoxyphenyl)propanoic Acid include a molecular weight of 180.20 g/mol, XLogP3-AA of 1.9, hydrogen bond donor count of 1, hydrogen bond acceptor count of 3, rotatable bond count of 3, exact mass of 180.078644241 g/mol, monoisotopic mass of 180.078644241 g/mol, topological polar surface area of 46.5 Ų, heavy atom count of 13, and a formal charge of 0 .科学研究应用

化学合成和反应性

2-(4-甲氧基苯基)-3-(3-甲氧基苯基)丙酸经历酸催化环合反应生成2-苯基-1-茚满酮和其他副产物,展示了其在合成有机化学中的用途(Brown, Denman, & O'donnell, 1971)。

电合成应用

电合成已成功应用于3-(甲氧基苯基)丙烯酸中的氢化反应,生成3-(甲氧基苯基)丙酸,揭示了其在电化学应用中的潜力(Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011)。

植物毒性和诱变研究

肉桂酸衍生物,包括2,3-二溴-3-(4-羟基-3-甲氧基苯基)-丙酸,已显示出对小麦的植物毒性和遗传毒性作用,表明它们在环境和农业研究中的重要性(Jităreanu et al., 2013)。

量子力学和光谱研究

(+)-(S)-2-(6-甲氧基萘-2-基)丙酸因其量子力学和光谱特性而受到研究,为分子物理学等领域中分子结构的理解做出了贡献(Sakthivel et al., 2018)。

天然产物化学中的全合成

2-(2-甲氧基苯基)丙酸的光学拆分已被用于合成16-羟基铁锈菌醇等天然化合物,显示了其在天然产物合成领域的意义(Matsumoto, Imai, Miuchi, & Sugibayashi, 1985)。

自由基离子化学中的动力学研究

2-(4-甲氧基苯基)烷醇自由基阳离子,包括2-(2-甲氧基苯基)丙酸的衍生物,已经过动力学研究,为自由基离子化学中的反应动力学理解做出了贡献(Baciocchi, Bietti, Manduchi, & Steenken, 1999)。

晶体学分析

化合物(2E)-2-(乙氧羰基)-3-[(4-甲氧基苯基)氨基]丙-2-烯酸,在结构上与2-(2-甲氧基苯基)丙酸有关,已使用 X 射线晶体学进行表征,有助于晶体学分析的进步(Venkatesan et al., 2016)。

药物中间体

与2-(2-甲氧基苯基)丙酸相关的化合物的酶介导合成已用于生产药物中间体,突出了其在药物研究中的作用(Brenna, Fuganti, Gatti, & Parmeggiani, 2009)。

溶解度研究

(+)-(S)-2-(6-甲氧基萘-2-基)丙酸在各种溶剂中的溶解度已得到研究,为化学中的溶解度研究提供了关键数据(Yan et al., 2009)。

天然产物分离

2-(2-甲氧基苯基)丙酸衍生物已从茜草藤等天然来源中分离出来,强调了它们在天然产物分离和表征中的相关性(Wang, He, Feng, & Liu, 2011)。

安全和危害

The safety data sheet for propanoic acid, a related compound, suggests avoiding dust formation, breathing mist, gas or vapours, contact with skin, eyes or clothing, ingestion, and inhalation . It also recommends wearing personal protective equipment/face protection and ensuring adequate ventilation .

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors

Mode of Action

It is known that similar compounds can have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(2-methoxyphenyl)propanoic Acid may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

It is known that similar compounds can affect a variety of biological activities . This suggests that 2-(2-methoxyphenyl)propanoic Acid may influence multiple biochemical pathways, leading to downstream effects related to its biological activities.

Result of Action

It is known that similar compounds can have a variety of biological activities . This suggests that 2-(2-methoxyphenyl)propanoic Acid may have similar effects at the molecular and cellular level.

Action Environment

It is known that similar compounds can have a variety of biological activities . This suggests that environmental factors may also influence the action of 2-(2-methoxyphenyl)propanoic Acid.

生化分析

Biochemical Properties

It is known that this compound can participate in various biochemical reactions

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSLQDOXLCYVTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91061-46-0 | |

| Record name | 2-(2-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

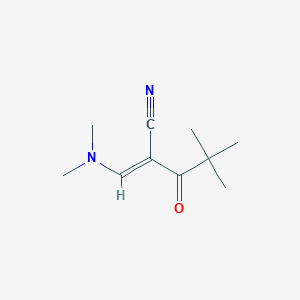

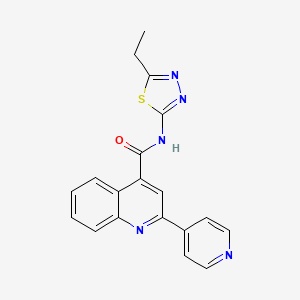

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2626990.png)

![7-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2626993.png)

![2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2626994.png)

![Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2626998.png)

![1-[(4-Methoxynaphthyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2627001.png)

![4-tert-butyl-N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl]benzamide](/img/structure/B2627002.png)

![1-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2627006.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2627007.png)

![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2627008.png)